molecular formula C23H20N2O3 B11809688 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11809688
M. Wt: 372.4 g/mol
InChI Key: CGPKMNUIPFYZMI-UHFFFAOYSA-N
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Description

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various substituents such as a phenyl group and an isopropylbenzyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of an intermediate compound, which is then subjected to cyclization to form the isoxazole ring. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack specific positions on the molecule, leading to the formation of new products. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, the compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors. Additionally, the compound’s unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. These compounds share a similar fused ring structure but differ in the specific substituents and functional groups attached to the rings. The unique substituents on this compound contribute to its distinct chemical and biological properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

6-phenyl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H20N2O3/c1-14(2)16-10-8-15(9-11-16)12-20-21-18(23(26)27)13-19(24-22(21)28-25-20)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,26,27)

InChI Key

CGPKMNUIPFYZMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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